tert-butyl N-(4-piperidin-1-ylphenyl)carbamate tert-butyl N-(4-piperidin-1-ylphenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1082022-31-8
VCID: VC2943365
InChI: InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19)
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

tert-butyl N-(4-piperidin-1-ylphenyl)carbamate

CAS No.: 1082022-31-8

VCID: VC2943365

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(4-piperidin-1-ylphenyl)carbamate - 1082022-31-8

Description

Tert-butyl N-(4-piperidin-1-ylphenyl)carbamate is a chemical compound that belongs to the carbamate class, featuring a piperidine ring attached to a phenyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug development. The synthesis typically involves protecting the amine group on 4-piperidinoaniline with a tert-butyl carbamate (Boc) group .

Biological Activity and Applications

While specific biological activities of tert-butyl N-(4-piperidin-1-ylphenyl)carbamate are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, carbamate derivatives are often explored for their anti-inflammatory, antimicrobial, and neuroprotective properties .

Research Findings and Potential Therapeutic Targets

Research on similar carbamate compounds suggests that they can interact with various biological targets, including enzymes and receptors. These interactions may lead to modulation of enzyme activity or inhibition, which is crucial for developing therapeutics targeting specific biological pathways .

Comparison with Similar Compounds

Tert-butyl N-(4-piperidin-1-ylphenyl)carbamate shares structural similarities with other carbamate derivatives, which have been investigated for diverse applications:

CompoundStructural FeaturesPotential Applications
Tert-butyl (4-(piperidin-2-yl)phenyl)carbamatePiperidine ring at different positionDrug design, interaction with neurotransmitter receptors
Tert-butyl (3-(piperidin-1-yl)phenyl)carbamatePiperidine ring at different positionPotential use as a selective serotonin reuptake inhibitor
Tert-butyl (4-(piperidin-4-yl)phenyl)carbamateSimilar structure with variation in piperidine positionInvestigated for antimicrobial properties
CAS No. 1082022-31-8
Product Name tert-butyl N-(4-piperidin-1-ylphenyl)carbamate
Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name tert-butyl N-(4-piperidin-1-ylphenyl)carbamate
Standard InChI InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19)
Standard InChIKey DAIQMNDLTPMGNQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCCCC2
PubChem Compound 65143087
Last Modified Aug 16 2023

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